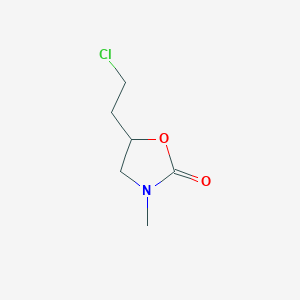
(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is a chemical compound with the molecular formula CHBrNP. It has an average mass of 400.292 Da and a monoisotopic mass of 399.075134 Da . It is also known by other names such as “(3-Aminopropyl)(triphenyl)phosphonium bromide” and "Phosphonium, (3-aminopropyl)triphenyl-, bromide (1:1)" .
Synthesis Analysis
The synthesis of “this compound” involves the use of 3-Bromopropylamine hydrobromide as a reagent to introduce the propylamine group to the molecular skeleton . Other applications of this reagent include the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula CHBrNP . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Chemical Reactions Analysis
“this compound” is used as a reactant for the preparation of topoisomerase I-targeting antitumor agents, C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . It is also used in the Wittig reaction with benzaldehyde .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 171-172 °C (lit.) . Its linear formula is BrCH2CH2CH2NH2 · HBr, and it has a CAS Number of 5003-71-4 .Safety and Hazards
This compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Propiedades
Número CAS |
4174-84-9 |
|---|---|
Fórmula molecular |
C21H24Br2NP |
Peso molecular |
481.2 g/mol |
Nombre IUPAC |
3-aminopropyl(triphenyl)phosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C21H23NP.2BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;;/h1-9,11-16H,10,17-18,22H2;2*1H/q+1;;/p-1 |
Clave InChI |
LFYXVSMAWADPSX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

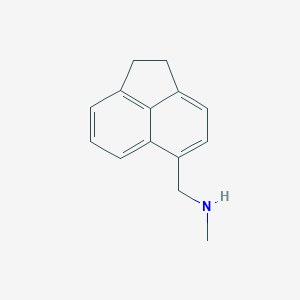
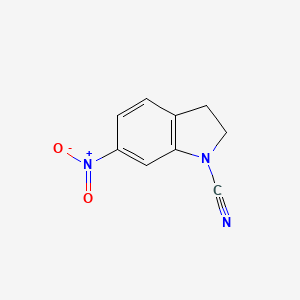
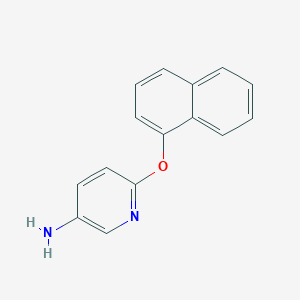
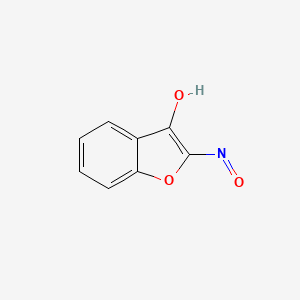
![3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-(bromomethyl)-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one](/img/structure/B8476458.png)
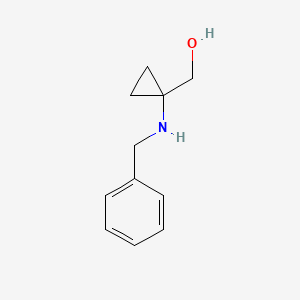
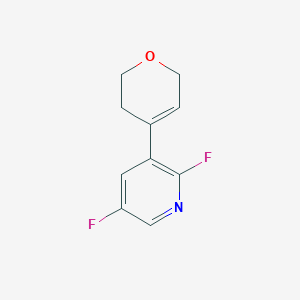
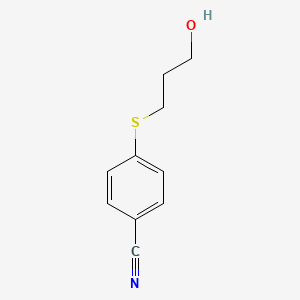
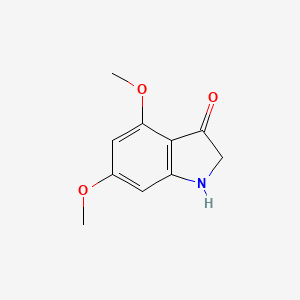
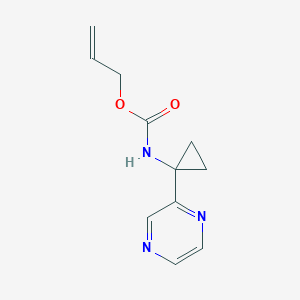
![6-pyridin-3-yl-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one](/img/structure/B8476514.png)
![3-Bromo-5-methanesulfonyl-[1,2,4]thiadiazole](/img/structure/B8476520.png)

